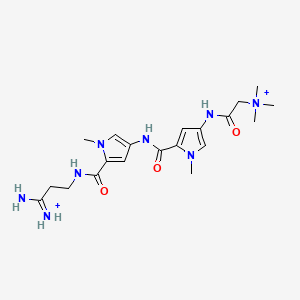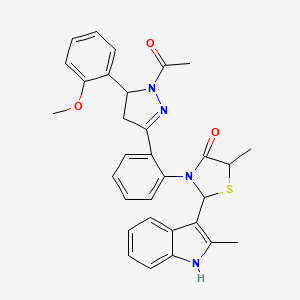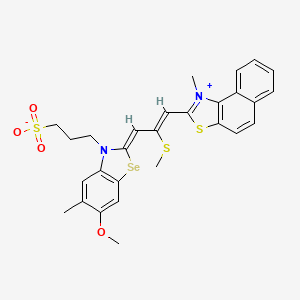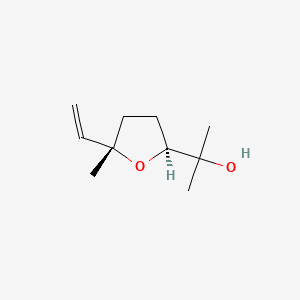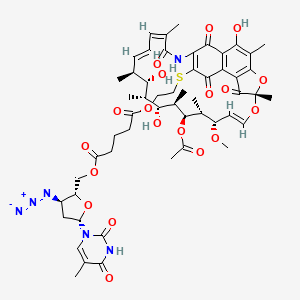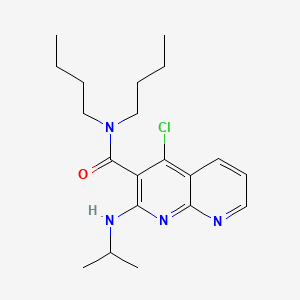
4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N,N-ジブチル-2-((1-メチルエチル)アミノ)-1,8-ナフチリジン-3-カルボキサミドは、ナフチリジン誘導体と呼ばれるクラスに属する合成有機化合物です。
2. 製法
合成経路と反応条件
4-クロロ-N,N-ジブチル-2-((1-メチルエチル)アミノ)-1,8-ナフチリジン-3-カルボキサミドの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路には以下が含まれる場合があります。
ナフチリジンコアの形成: 適切な前駆体を含む環化反応によって達成できます。
塩素化: 4位への塩素原子の導入は、チオニルクロリドまたは五塩化リンなどの塩素化剤を使用して行うことができます。
アミド化: カルボキサミド基は、適切な条件下でアミンまたはアミドとの反応によって導入できます。
アルキル化: N,N-ジブチル基とイソプロピルアミノ基は、ハロアルカンを用いたアルキル化反応によって導入できます。
工業生産方法
工業生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、触媒の使用、反応環境の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基またはアルキル基で、酸化反応を受ける可能性があります。
還元: 還元反応は、カルボキサミドをアミンに還元するなど、官能基の改変に使用できます。
置換: 塩素原子は、適切な条件下で他の求核試薬で置換できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
求核試薬: アミン、チオール、アルコール。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はナフチリジンオキシドを生成する可能性があり、置換反応はさまざまな置換ナフチリジンを生成する可能性があります。
4. 科学研究への応用
4-クロロ-N,N-ジブチル-2-((1-メチルエチル)アミノ)-1,8-ナフチリジン-3-カルボキサミドは、次のような科学研究への応用がいくつか考えられます。
医薬品化学: 特定の生物学的経路を標的とする新薬開発のリード化合物としての可能性。
薬理学: その生物学的活性と潜在的な治療効果の調査。
材料科学: 特定の特性を持つ新規材料の開発における使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 4-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamide group can be introduced through reactions with amines or amides under suitable conditions.
Alkylation: The N,N-dibutyl and isopropylamino groups can be introduced through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or alkyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions could produce various substituted naphthyridines.
科学的研究の応用
4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
作用機序
4-クロロ-N,N-ジブチル-2-((1-メチルエチル)アミノ)-1,8-ナフチリジン-3-カルボキサミドの作用機序は、その分子標的との特定の相互作用によって異なります。これには、酵素、受容体、または他のタンパク質への結合が含まれ、生物学的経路の調節につながる可能性があります。正確な機序を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
ナフチリジン誘導体: コア構造は似ているが、置換基が異なる化合物。
塩素化アミン: コア構造は異なるが、官能基が似ている化合物。
独自性
4-クロロ-N,N-ジブチル-2-((1-メチルエチル)アミノ)-1,8-ナフチリジン-3-カルボキサミドの独自性は、官能基と構造の特徴の組み合わせにあり、これは独自の生物学的活性または化学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Chlorinated Amines: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.
特性
CAS番号 |
156992-00-6 |
|---|---|
分子式 |
C20H29ClN4O |
分子量 |
376.9 g/mol |
IUPAC名 |
N,N-dibutyl-4-chloro-2-(propan-2-ylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H29ClN4O/c1-5-7-12-25(13-8-6-2)20(26)16-17(21)15-10-9-11-22-18(15)24-19(16)23-14(3)4/h9-11,14H,5-8,12-13H2,1-4H3,(H,22,23,24) |
InChIキー |
RGYQLGUPMVQGKW-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



